molecular formula C8H9NO4 B8206221 3-Methoxy-2-methyl-4-nitrophenol

3-Methoxy-2-methyl-4-nitrophenol

Cat. No.: B8206221
M. Wt: 183.16 g/mol
InChI Key: MTCKPUCLOLTFMY-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-4-nitrophenol is an aromatic compound that belongs to the class of nitrophenols It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2-methyl-4-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-methoxy-2-methylphenol using nitric acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Another method involves the nitrosation of m-cresol in an isopropanol solution, followed by oxidation with aqueous nitric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated phenols

Scientific Research Applications

3-Methoxy-2-methyl-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-4-nitrophenol involves its interaction with specific molecular targets. For instance, in microbial degradation, enzymes such as PNP 4-monooxygenase catalyze the conversion of the compound to intermediates like methyl-1,4-benzoquinone and methylhydroquinone. These intermediates are further processed by other enzymes in the degradation pathway .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-nitrophenol
  • 3-Methyl-4-nitroanisole
  • 4-Methyl-3-nitrophenol

Comparison

3-Methoxy-2-methyl-4-nitrophenol is unique due to the presence of the methoxy group, which influences its chemical reactivity and physical properties. Compared to 3-Methyl-4-nitrophenol, the methoxy group increases the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions .

Properties

IUPAC Name

3-methoxy-2-methyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCKPUCLOLTFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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